Comparative Agonist Activity in Thrombin Receptor (PAR1) Tethered Ligand Peptides
In the context of the thrombin receptor-tethered ligand peptide SFLLRNP, substitution of Phe-2 with 3,4-difluoro-L-phenylalanine (3,4-F2) resulted in a specific agonist activity profile distinct from its regioisomers. When incorporated into SFLLRNP, the 3,4-F2 analog retained agonist activity for stimulating cytosolic Ca2+ mobilization in human platelets, whereas the 2,6-F2 analog completely lost this activity [1].
| Evidence Dimension | Agonist activity (platelet Ca2+ mobilization) |
|---|---|
| Target Compound Data | Retained agonist activity |
| Comparator Or Baseline | 2,6-F2-Phe analog in the same SFLLRNP sequence: Complete loss of agonist activity |
| Quantified Difference | Qualitative difference: Activity retained vs. complete loss |
| Conditions | Human platelets, SFLLRNP peptide analog incorporation |
Why This Matters
This demonstrates that the 3,4-difluoro substitution pattern is uniquely permissive for retaining biological activity in a GPCR agonist context where other difluoro regioisomers fail, guiding procurement for functional peptide analog development.
- [1] Fujita, T., Nose, T., Matsushima, A., Okada, K., Asai, D., Yamauchi, Y., ... & Shimohigashi, Y. (2000). Synthesis of a complete set of l-difluorophenylalanines, l-(F2)Phe, as molecular explorers for the CH/π interaction between peptide ligand and receptor. Tetrahedron Letters, 41(6), 923–927. View Source
